ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyran ring substituted with amino, cyano, and carboxylate groups, as well as a benzyloxyphenyl moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester.
Introduction of Substituents: The amino, cyano, and carboxylate groups are introduced through nucleophilic substitution and addition reactions.
Benzyloxyphenyl Substitution: The benzyloxyphenyl group is attached via a Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyloxyphenyl moiety and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various binding interactions and chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate: shares similarities with other pyran derivatives and benzyloxyphenyl compounds.
4-(3-(Benzyloxy)phenyl)-2-methyl-4H-pyran-3-carboxylate: Lacks the amino and cyano groups, making it less versatile in certain reactions.
6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar structure but without the ethyl ester group.
Uniqueness
The unique combination of functional groups in this compound provides it with distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H22N2O4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(3-phenylmethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4/c1-3-27-23(26)20-15(2)29-22(25)19(13-24)21(20)17-10-7-11-18(12-17)28-14-16-8-5-4-6-9-16/h4-12,21H,3,14,25H2,1-2H3 |
InChI Key |
PVWIKZUMRMVFFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C#N)N)C |
Origin of Product |
United States |
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